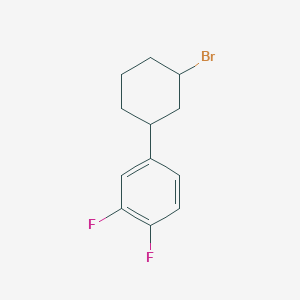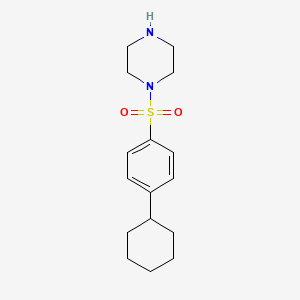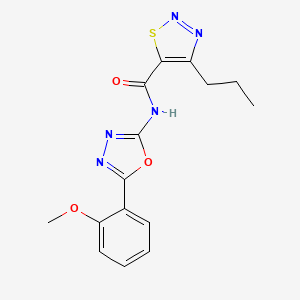
Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule. It contains a cyclopentyl group, a pyrimidinyl group, a piperazinyl group, and a methanone group . It’s part of a class of compounds known as pyridopyrimidines, which have shown therapeutic interest .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. Two pyridylpyrimidine fragments also take part in stacking interactions with the interplanar distance between their parallel mean planes as short as 3.5 Å and the shortest interatomic distance equal to 3.459 (3) Å .Mécanisme D'action
Target of Action
The primary targets of Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone are CDK4/cyclin D1 and CDK6/cyclin D1 . These are key proteins involved in cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis, particularly in cancer cells.
Mode of Action
This compound acts by degrading the target proteins CDK4 and CDK6 . It achieves this by recruiting a protein called Cereblon , which is part of the cellular machinery responsible for protein degradation . This leads to a decrease in the levels of CDK4 and CDK6, disrupting the cell cycle and leading to cell death.
Biochemical Pathways
The degradation of CDK4 and CDK6 affects the cell cycle regulation pathway . These proteins normally promote cell cycle progression by phosphorylating and inactivating the retinoblastoma protein (Rb). When CDK4 and CDK6 are degraded, Rb remains active and inhibits cell cycle progression, leading to cell cycle arrest and apoptosis.
Pharmacokinetics
The dose-dependent degradation of cdk4 and cdk6 observed in jurkat cells suggests that the compound is able to penetrate cells and exert its effects
Result of Action
The result of the action of this compound is the dose-dependent degradation of CDK4 and CDK6 . This leads to cell cycle arrest and apoptosis, particularly in cancer cells. For example, maximum degradation was observed at 0.25uM in Jurkat cells .
Analyse Biochimique
Biochemical Properties
Cyclopentyl(4-(2-methyl-6-((4-methylpyridin-2-yl)amino)pyrimidin-4-yl)piperazin-1-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6, which are crucial for cell cycle regulation . The compound binds to the active sites of these kinases, preventing their interaction with cyclin D, thereby halting cell cycle progression.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In cancer cells, it induces cell cycle arrest and apoptosis by inhibiting CDK4 and CDK6 . This inhibition disrupts the phosphorylation of the retinoblastoma protein (Rb), leading to the suppression of E2F target genes essential for cell cycle progression. Additionally, the compound affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anti-cancer agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the ATP-binding pocket of CDK4 and CDK6 . This binding inhibits the kinase activity of these enzymes, preventing the phosphorylation of Rb and subsequent cell cycle progression. The compound also induces conformational changes in the kinases, enhancing its inhibitory effects. Furthermore, it may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease upon prolonged exposure to light or heat . In vitro studies have shown that its inhibitory effects on CDK4 and CDK6 are sustained for several hours, with maximum degradation observed at specific time points. Long-term studies indicate potential cumulative effects on cellular function, including sustained cell cycle arrest and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK4 and CDK6, leading to tumor growth suppression without significant toxicity . At higher doses, it may cause adverse effects such as weight loss, organ toxicity, and hematological abnormalities. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms . The compound undergoes oxidation, reduction, and conjugation reactions, resulting in various metabolites. These metabolic processes influence its bioavailability, half-life, and overall pharmacokinetic profile. Additionally, the compound may affect metabolic flux and metabolite levels, contributing to its biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . It is efficiently taken up by cells through active transport mechanisms and distributed to various cellular compartments. The compound’s localization and accumulation are influenced by its physicochemical properties, such as lipophilicity and molecular size. These factors determine its ability to cross cellular membranes and reach its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . It is predominantly localized in the cytoplasm and nucleus, where it interacts with its target kinases and other biomolecules. The compound may also undergo post-translational modifications, such as phosphorylation or ubiquitination, which influence its stability and subcellular distribution. These modifications play a crucial role in regulating its biological effects.
Propriétés
IUPAC Name |
cyclopentyl-[4-[2-methyl-6-[(4-methylpyridin-2-yl)amino]pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N6O/c1-15-7-8-22-18(13-15)25-19-14-20(24-16(2)23-19)26-9-11-27(12-10-26)21(28)17-5-3-4-6-17/h7-8,13-14,17H,3-6,9-12H2,1-2H3,(H,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHPDHVRDTVDEEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)C(=O)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)



![3-Cyclopropyl-6-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2951435.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951437.png)



![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)